

IRDye 800CW vs. Cy5.5: A Comparative Guide for Small Animal Imaging

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Compound of Interest

Compound Name: Cy5.5 Phosphoramidite

Cat. No.: B12384503

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For researchers, scientists, and drug development professionals seeking the optimal near-infrared (NIR) fluorescent dye for small animal imaging, this guide provides an objective comparison of IRDye 800CW and Cy5.5. We will delve into their spectral and physicochemical properties, compare their in vivo imaging performance with supporting data, and provide a detailed experimental protocol for a typical tumor imaging study.

In the realm of in vivo fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high sensitivity and specificity. Both IRDye 800CW and Cy5.5 are popular cyanine dyes, but their distinct properties can significantly impact imaging outcomes. This guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

Spectral and Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a fluorescent dye dictate its performance in any application. Below is a summary of the key spectral and physicochemical properties of IRDye 800CW and Cy5.5.

Property	IRDye 800CW	Cy5.5
Excitation Maximum (λ_{ex})	~774 nm	~675 - 684 nm
Emission Maximum (λ_{em})	~789 - 792 nm	~694 - 710 nm
Molar Extinction Coefficient (ϵ)	~240,000 M ⁻¹ cm ⁻¹ in PBS[1]	~198,000 - 250,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	~0.053 - 0.12[2][3]	~0.2
Reactive Group	NHS Ester	NHS Ester
Reactivity	Primary amines	Primary amines
Solubility	High water solubility	Good water solubility

Performance in Small Animal Imaging: The Near-Infrared Advantage of IRDye 800CW

The longer excitation and emission wavelengths of IRDye 800CW place it squarely in the NIR-II window, a region where tissue autofluorescence is significantly reduced. This intrinsic property gives IRDye 800CW a distinct advantage over Cy5.5 for in vivo applications.

A key performance metric in small animal imaging is the tumor-to-background ratio (TBR), which quantifies the specific signal from the target tissue against the non-specific background signal. Studies have demonstrated the superior performance of IRDye 800CW in this regard.

One comparative study using epidermal growth factor (EGF) conjugated to either IRDye 800CW or Cy5.5 for imaging breast cancer xenografts in mice revealed a significantly higher TBR for the IRDye 800CW conjugate. The study reported a TBR of 1.84 for EGF-IRDye 800CW compared to a TBR of just 0.24 for EGF-Cy5.5. This difference is largely attributed to the lower tissue autofluorescence in the 800 nm emission range of IRDye 800CW compared to the ~700 nm range of Cy5.5.

While direct quantitative in vivo photostability comparisons are limited in the literature, IRDye 800CW is generally recognized for its excellent photostability, a crucial factor for longitudinal studies that require repeated imaging sessions.

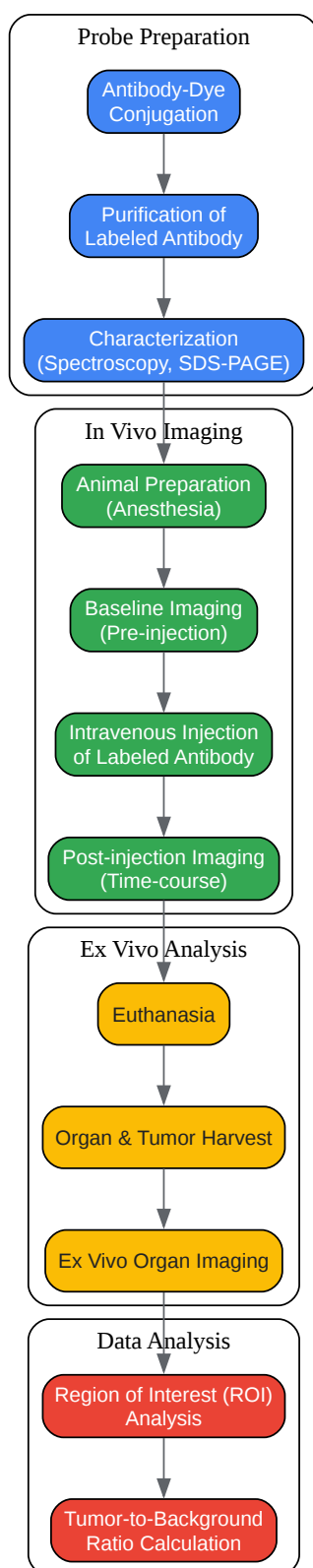
Experimental Protocol: In Vivo Tumor Imaging

This section provides a detailed methodology for a typical small animal imaging experiment to evaluate tumor targeting of a fluorescently labeled antibody.

I. Reagents and Equipment

- Fluorescent Dye: IRDye 800CW NHS ester or Cy5.5 NHS ester
- Targeting Moiety: Antibody, peptide, or small molecule with a primary amine for labeling
- Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors
- Imaging System: In vivo imaging system with appropriate laser lines and emission filters (e.g., 785 nm excitation and >820 nm emission for IRDye 800CW; 675 nm excitation and >690 nm emission for Cy5.5)
- Anesthesia: Isoflurane or other suitable anesthetic
- Buffers and Solvents: Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO)
- Purification Columns: Size-exclusion chromatography columns (e.g., PD-10)

II. Experimental Workflow



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